molecular formula ClH2NO2S B135185 Sulfamoyl chloride CAS No. 7778-42-9

Sulfamoyl chloride

Cat. No. B135185
CAS RN: 7778-42-9
M. Wt: 115.54 g/mol
InChI Key: QAHVHSLSRLSVGS-UHFFFAOYSA-N
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Patent
US05929072

Procedure details

Sulfamoyl chloride was prepared in situ by cautiously adding to a solution of chlorosulfonyl isocyanate (7.05 g, 0.05 mol) in acetonitrile (50 ml) cooled to 0-5° C., water (0.9 ml) in acetonitrile (5 ml) keeping the temperature below 10° C., whilst stirring for 1 hour. A solution of 1-(prop-2-en-1-yl) aniline (6.65 g, 0.05 mol) and triethylamine (5.05 g, 0.05 mol) was stirred at 0-5° C. and the sulfamoyl chloride prepared above was added slowly keeping the temperature below 10° C., stirring overnight. The reaction was poured into ice-water(100 ml) and the product, 1-phenyl-1-(prop-2-en-1-yl) sulfamide was collected by filtration. This was treated with 2-methylpropionaldehyde and methane sulfonic acid as described previously to give 3,4-dihydro-4-(2-methylethyl)-1-(prop-2-en-1-yl)-1H-2,1,3-benzothiadiazine-2,2-dioxide. This compound was converted to 3,4-dihydro-4-(2-methylethyl)-1-(2-oxoethyl)-1H-2,1,3-benzothiadiazine-2,2-dioxide by methods discussed previously.
Quantity
7.05 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
1-(prop-2-en-1-yl) aniline
Quantity
6.65 g
Type
reactant
Reaction Step Two
Quantity
5.05 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Quantity
0.9 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([N:5]=[C:6]=O)(=[O:4])=[O:3].[CH2:8]([C:11]1(C=[CH:16][CH:15]=[CH:14][CH2:13]1)[NH2:12])[CH:9]=[CH2:10].C([N:20]([CH2:23][CH3:24])[CH2:21][CH3:22])C.[S:25](Cl)(=[O:28])(=[O:27])N>C(#N)C.O>[S:2]([Cl:1])(=[O:4])(=[O:3])[NH2:5].[CH3:10][CH2:9][CH2:8][CH:11]1[C:13]2[CH:14]=[CH:15][CH:16]=[CH:24][C:23]=2[N:20]([CH2:21][CH:22]=[CH2:6])[S:25](=[O:28])(=[O:27])[NH:12]1

Inputs

Step One
Name
Quantity
7.05 g
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
1-(prop-2-en-1-yl) aniline
Quantity
6.65 g
Type
reactant
Smiles
C(C=C)C1(N)CC=CC=C1
Name
Quantity
5.05 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(N)(=O)(=O)Cl
Step Four
Name
ice water
Quantity
100 mL
Type
reactant
Smiles
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N
Step Six
Name
Quantity
0.9 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
whilst stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 10° C.
ADDITION
Type
ADDITION
Details
above was added slowly
CUSTOM
Type
CUSTOM
Details
the temperature below 10° C.
STIRRING
Type
STIRRING
Details
stirring overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the product, 1-phenyl-1-(prop-2-en-1-yl) sulfamide was collected by filtration
ADDITION
Type
ADDITION
Details
This was treated with 2-methylpropionaldehyde and methane sulfonic acid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S(N)(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.